molecular formula C10H12N2O3 B13502247 3-Acetamido-5,6-dimethylpicolinic acid

3-Acetamido-5,6-dimethylpicolinic acid

Cat. No.: B13502247
M. Wt: 208.21 g/mol
InChI Key: QVBQVQDQQQXGCE-UHFFFAOYSA-N
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Description

3-Acetamido-5,6-dimethylpicolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of an acetamido group and two methyl groups attached to the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-5,6-dimethylpicolinic acid typically involves the acylation of 5,6-dimethylpicolinic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-5,6-dimethylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Acetamido-5,6-dimethylpicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Acetamido-5,6-dimethylpicolinic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the picolinic acid core can chelate metal ions, affecting enzymatic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetamido-5-carboxypicolinic acid
  • 3-Acetamido-6-methylpicolinic acid
  • 3-Acetamido-5,6-dimethylpyridine

Uniqueness

3-Acetamido-5,6-dimethylpicolinic acid is unique due to the presence of both acetamido and dimethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-acetamido-5,6-dimethylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-5-4-8(12-7(3)13)9(10(14)15)11-6(5)2/h4H,1-3H3,(H,12,13)(H,14,15)

InChI Key

QVBQVQDQQQXGCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)C(=O)O)NC(=O)C

Origin of Product

United States

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